molecular formula C11H25N3O B8576325 1-Amino-3-({[4-(aminomethyl)cyclohexyl]methyl}amino)propan-2-ol CAS No. 62221-20-9

1-Amino-3-({[4-(aminomethyl)cyclohexyl]methyl}amino)propan-2-ol

Cat. No. B8576325
Key on ui cas rn: 62221-20-9
M. Wt: 215.34 g/mol
InChI Key: AKZXITSDWWWFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04060639

Procedure details

1,4-Cyclohexanebis(methylamine) (14.2 g., 0.1 mole) is dissolved in 50 ml. of anhydrous methyl alcohol and the solution cooled to +5° C. in an ice bath. Epichlorohydrin (9.3 g., 0.1 mole) is added in a 2-minute period and the temperature maintained at +5° C. for 2 hours; reaction is allowed to continue at 10° C-15° C. until thin layer chromatography of an aliquot (silica gel plate with development using a solution of 1 volume concentrated aqueous ammonium hydroxide in 4 volumes of methyl alcohol) indicated nearly complete conversion of the starting diamine to the propylene chlorohydrin. The solution is then added to 100 ml. of dry methyl alcohol previously saturated at 0° C. with dry ammonia gas by continuous dropwise flow at +5° C. with good agitation and external cooling. After stirring 2 hours at +5° C., it is allowed to warm to 20° C. and mixed overnight. The reaction is completed by heating at 45° C.-55° C. for 6 hours. The solvent and ammonia was removed by stripping and the product purified using fractional distillation under reduced pressure.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:9][NH2:10])[CH2:6][CH2:5][CH:4]([CH2:7][NH2:8])[CH2:3][CH2:2]1.[CH2:11]([CH:13]1[O:15][CH2:14]1)Cl.[OH-].[NH4+:17].C(Cl)C(O)C.N>CO>[NH2:17][CH2:11][CH:13]([OH:15])[CH2:14][NH:8][CH2:7][CH:4]1[CH2:5][CH2:6][CH:1]([CH2:9][NH2:10])[CH2:2][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
C1(CCC(CC1)CN)CN
Step Two
Name
Quantity
9.3 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring 2 hours at +5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature maintained at +5° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
to continue at 10° C-15° C. until thin layer chromatography of an aliquot
ADDITION
Type
ADDITION
Details
The solution is then added to 100 ml
CUSTOM
Type
CUSTOM
Details
previously saturated at 0° C.
CUSTOM
Type
CUSTOM
Details
at +5° C.
ADDITION
Type
ADDITION
Details
mixed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
by heating at 45° C.-55° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent and ammonia was removed
CUSTOM
Type
CUSTOM
Details
the product purified
DISTILLATION
Type
DISTILLATION
Details
distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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